molecular formula C23H15BrN2O5S B11586980 methyl 2-[1-(3-bromophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate

methyl 2-[1-(3-bromophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11586980
M. Wt: 511.3 g/mol
InChI Key: IIMZNIPQZNMTBE-UHFFFAOYSA-N
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Description

Methyl 2-[1-(3-bromophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that features a unique combination of functional groups, including a bromophenyl group, a chromeno-pyrrol moiety, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[1-(3-bromophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common approach is to start with the bromination of a suitable phenyl precursor, followed by the formation of the chromeno-pyrrol core through cyclization reactions. The thiazole ring is then introduced via a condensation reaction with appropriate thiazole precursors. The final step involves esterification to form the methyl ester group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[1-(3-bromophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

Methyl 2-[1-(3-bromophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases due to its bioactive properties.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of methyl 2-[1-(3-bromophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with molecular targets and pathways within biological systems. The bromophenyl group may interact with specific receptors or enzymes, while the chromeno-pyrrol and thiazole moieties can modulate various biochemical pathways. These interactions can lead to changes in cellular processes, making the compound a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of methyl 2-[1-(3-bromophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromophenyl group, in particular, can enhance its reactivity and potential interactions with biological targets compared to its chlorinated or fluorinated analogs.

Properties

Molecular Formula

C23H15BrN2O5S

Molecular Weight

511.3 g/mol

IUPAC Name

methyl 2-[1-(3-bromophenyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C23H15BrN2O5S/c1-11-20(22(29)30-2)32-23(25-11)26-17(12-6-5-7-13(24)10-12)16-18(27)14-8-3-4-9-15(14)31-19(16)21(26)28/h3-10,17H,1-2H3

InChI Key

IIMZNIPQZNMTBE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC(=CC=C5)Br)C(=O)OC

Origin of Product

United States

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